molecular formula C15H24BrClO2 B1246519 Ibhayinol

Ibhayinol

Cat. No. B1246519
M. Wt: 351.7 g/mol
InChI Key: YGGZBLBKCSRZKV-NNWKIESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibhayinol is a natural product found in Aplysia dactylomela with data available.

Scientific Research Applications

Stereochemistry and Biosynthesis

  • Absolute Stereochemistry of Ibhayinol : A study on the tricyclic sesquiterpene ibhayinol, extracted from the sea hare Aplysia dactylomela, established its absolute stereochemistry as 1S, 3S, 4S, 6R, 7S, 10R, 11S. This was determined using single-crystal X-ray diffraction. The study also suggested that 8-dehydroxy-1-deacetylalgoane might be a biosynthetic precursor of ibhayinol (Copley et al., 2002).

Inquiry-Based Learning (IBL) in Science Education

  • Several studies have explored the impact of Inquiry-Based Learning (IBL) in science education, which, while not directly related to ibhayinol, demonstrate the importance of inquiry and research in the scientific process. These include research on science teachers' views and stereotypes of scientists and scientific research (Mansour, 2015), the application of IBL in science classrooms (Mutasam et al., 2020), and strategies for scientists to engage in K–12 IBL outreach (Komoroske et al., 2015).

properties

Product Name

Ibhayinol

Molecular Formula

C15H24BrClO2

Molecular Weight

351.7 g/mol

IUPAC Name

(3S,3aR,4aR,6S,7S,8aS,8bR)-7-bromo-6-chloro-3,3a,6,8b-tetramethyl-2,3,4a,5,7,8-hexahydro-1H-cyclopenta[b][1]benzofuran-8a-ol

InChI

InChI=1S/C15H24BrClO2/c1-9-5-6-13(3)14(9,4)19-11-8-12(2,17)10(16)7-15(11,13)18/h9-11,18H,5-8H2,1-4H3/t9-,10-,11+,12-,13-,14+,15+/m0/s1

InChI Key

YGGZBLBKCSRZKV-NNWKIESISA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@@]1(O[C@H]3[C@@]2(C[C@@H]([C@@](C3)(C)Cl)Br)O)C)C

Canonical SMILES

CC1CCC2(C1(OC3C2(CC(C(C3)(C)Cl)Br)O)C)C

synonyms

ibhayinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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